

# A Comprehensive Overview of the Discovery and History of Cholecystokinin (27-33)

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides an in-depth overview of the discovery, history, and biological characterization of the C-terminal heptapeptide of cholecystokinin, **CCK (27-33)**. Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter with a well-established role in gastrointestinal function and neuromodulation. The C-terminal fragments of CCK, particularly the octapeptide (CCK-8) and the heptapeptide (CCK 27-33), have been identified as the bearers of the full spectrum of biological activity of the parent molecule. This document details the historical milestones in the elucidation of CCK's structure and function, with a specific focus on the significance of the 27-33 amino acid sequence. Furthermore, it presents a compilation of quantitative biological data, detailed experimental protocols for key assays, and a visual representation of the associated signaling pathways, serving as a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.

# **Discovery and History**

The story of cholecystokinin began in 1928 when Andrew Conway Ivy and his colleague Eric Oldberg discovered a substance in extracts of the upper small intestine that caused gallbladder contraction. They named this hormonal factor "cholecystokinin".[1] Later, in 1943, Alan A. Harper and Henry S. Raper identified a hormone that stimulated pancreatic enzyme secretion,







which they named "pancreozymin". For decades, these were considered two distinct hormones.

A pivotal moment in the history of CCK came in 1968 when Viktor Mutt and J. Erik Jorpes at the Karolinska Institute in Stockholm, after years of painstaking work, successfully isolated and sequenced porcine cholecystokinin.[1] Their work revealed that cholecystokinin was a 33-amino acid peptide (CCK-33) and, remarkably, that both gallbladder-contracting and pancreasstimulating activities resided in this single molecule. Thus, "pancreozymin" and "cholecystokinin" were recognized as the same substance.

Subsequent research focused on identifying the minimal fragment of CCK-33 necessary for its biological effects. Through the synthesis and testing of various peptide fragments, it was discovered that the biological activity of CCK resides in its C-terminal region.[2] Specifically, the C-terminal heptapeptide, corresponding to amino acids 27-33 of CCK-33, was found to possess the complete spectrum of activities attributed to the parent molecule.[3] This fragment, CCK (27-33), with the sequence Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2, became a critical tool for studying the physiological and pharmacological actions of CCK.[4] The sulfation of the tyrosine residue at position 27 was found to be crucial for high-affinity binding to the CCK-A receptor and for its full biological potency.[5]

# **Quantitative Biological Data**

The biological activity of **CCK (27-33)** and its analogues has been extensively quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data for the interaction of these peptides with the two major cholecystokinin receptor subtypes: CCK-A (alimentary) and CCK-B (brain).



| Peptide/Co<br>mpound             | Receptor<br>Subtype | Assay Type                                                | Value | Units     | Reference |
|----------------------------------|---------------------|-----------------------------------------------------------|-------|-----------|-----------|
| CCK (27-33)<br>(sulfated)        | CCK-A               | Amylase<br>Release<br>(Guinea Pig<br>Pancreatic<br>Acini) | ~0.1  | EC50 (nM) | [6]       |
| CCK (27-33)<br>(sulfated)        | CCK-A               | Phosphoinosi<br>tide Turnover                             | ~1    | EC50 (nM) | [6]       |
| Boc[Nle28,Nl<br>e31]CCK27-<br>33 | CCK-A               | Guinea Pig<br>Gallbladder<br>Contraction                  | 3.2   | EC50 (nM) | [7]       |
| Boc[Nle28,Nl<br>e31]CCK27-<br>33 | CCK-A               | Guinea Pig<br>Ileum<br>Contraction                        | 3.0   | EC50 (nM) | [7]       |
| CCK (27-33)<br>(non-sulfated)    | Opiate              | [3H]naloxone<br>Binding<br>Inhibition (Rat<br>Cerebellum) | 4     | IC50 (μM) | [8]       |
| CCK (27-33)<br>(non-sulfated)    | CCK-A               | Guinea Pig<br>Ileum<br>Contraction                        | 17    | IC50 (μM) | [8]       |

Table 1: Potency of CCK (27-33) and Analogues in Functional Assays



| Peptide/Co<br>mpound                 | Receptor<br>Subtype | Radioligand                          | Ki     | Units     | Reference |
|--------------------------------------|---------------------|--------------------------------------|--------|-----------|-----------|
| [3H]Boc[Ahx2<br>8,31]CCK-<br>(27-33) | CCK-B<br>(Brain)    | [3H]Boc[Ahx2<br>8,31]CCK-<br>(27-33) | 5.1    | nM        | [9]       |
| Cyclic<br>Analogue II                | CCK-B<br>(Brain)    | [3H]Boc[Ahx2<br>8,31]CCK-<br>(27-33) | 0.49   | nM        | [9]       |
| Cyclic<br>Analogue I                 | CCK-A<br>(Pancreas) | [3H]Boc[Ahx2<br>8,31]CCK-<br>(27-33) | 910    | nM        | [10]      |
| Cyclic<br>Analogue II                | CCK-A<br>(Pancreas) | [3H]Boc[Ahx2<br>8,31]CCK-<br>(27-33) | 970    | nM        | [10]      |
| CCK-8                                | CCK-A<br>(Human)    | 125I-BH-<br>CCK-8                    | ~2     | IC50 (nM) | [11]      |
| CCK-8                                | CCK-B<br>(Human)    | 125I-BH-<br>CCK-8                    | ~2     | IC50 (nM) | [11]      |
| Gastrin-17-I                         | CCK-A<br>(Human)    | 125I-BH-<br>CCK-8                    | >1000  | IC50 (nM) | [11]      |
| Gastrin-17-I                         | CCK-B<br>(Human)    | 125I-BH-<br>CCK-8                    | ~6     | IC50 (nM) | [11]      |
| Des(SO3)CC<br>K-8                    | CCK-A<br>(Human)    | 125I-BH-<br>CCK-8                    | ~600   | IC50 (nM) | [11]      |
| CCK-4                                | CCK-A<br>(Human)    | 125I-BH-<br>CCK-8                    | >10000 | IC50 (nM) | [11]      |

Table 2: Receptor Binding Affinities of CCK Analogues

# **Experimental Protocols**



This section provides detailed methodologies for key experiments cited in the study of **CCK** (27-33).

# Solid-Phase Synthesis of Sulfated CCK Peptides

The chemical synthesis of tyrosine O-sulfated peptides like **CCK (27-33)** requires specific strategies to protect the acid-labile sulfate group. An effective method involves Fmoc-based solid-phase peptide synthesis.

#### Protocol:

- Resin Selection: A 2-chlorotrityl chloride resin is often used as the solid support.
- Building Block: Fmoc-Tyr(SO3Na)-OH is used as the building block for incorporating the sulfated tyrosine.
- Peptide Chain Assembly: The peptide chain is constructed on the resin using standard Fmoc-based solid-phase chemistry.
- Cleavage and Deprotection: A two-step cleavage/deprotection protocol is employed. The protected peptide-resin is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA). To minimize desulfation, this step is often carried out at a reduced temperature (e.g., 0°C).
- Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The final product is characterized by analytical RP-HPLC, mass spectrometry, and amino acid analysis to confirm its purity and identity.

# **Radioligand Binding Assay for CCK Receptors**

This assay is used to determine the affinity of ligands for CCK receptors.

#### Protocol:

 Membrane Preparation: Membranes are prepared from tissues or cells expressing CCK receptors (e.g., guinea pig pancreas for CCK-A, or transfected cell lines like COS-7 or CHO



cells). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.

- Radioligand: A radiolabeled CCK analogue, such as 125I-Bolton-Hunter labeled CCK-8 (125I-BH-CCK-8), is used.
- Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled competitor ligand (e.g., **CCK (27-33)**).
- Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.
- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding. The data are then analyzed using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding), from which the Ki (inhibition constant) can be calculated.[12][13][14]

# **Amylase Release Assay from Pancreatic Acini**

This functional assay measures the ability of CCK analogues to stimulate enzyme secretion from pancreatic acinar cells.

#### Protocol:

- Preparation of Pancreatic Acini: Pancreatic acini are isolated from the pancreas of an animal (e.g., guinea pig or rat) by enzymatic digestion with collagenase, followed by mechanical dissociation. The isolated acini are then purified and resuspended in a physiological buffer.
- Stimulation: Aliquots of the acinar suspension are incubated with various concentrations of the CCK analogue to be tested at 37°C for a specified time (e.g., 30 minutes).[15]



- Separation: The incubation is stopped by centrifugation or filtration to separate the acini from the incubation medium.
- Amylase Measurement: The amount of amylase released into the supernatant is measured.
   A common method involves a colorimetric assay where amylase activity is determined by the rate of hydrolysis of a starch substrate. The resulting reducing sugars are then quantified.
   The total amylase content is determined by lysing a parallel set of acini.[16][17]
- Data Analysis: Amylase release is expressed as a percentage of the total cellular amylase content. Dose-response curves are generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).[18]

# **In Vitro Gallbladder Contraction Assay**

This assay assesses the contractile effect of CCK analogues on gallbladder smooth muscle.

#### Protocol:

- Tissue Preparation: The gallbladder is excised from an animal (e.g., guinea pig) and placed in an oxygenated physiological salt solution (e.g., Krebs solution). Longitudinal muscle strips of a specific size are prepared.[19]
- Experimental Setup: The muscle strips are mounted in an organ bath containing the
  physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture
  (e.g., 95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to an
  isometric force transducer to record muscle tension.[20]
- Equilibration: The muscle strips are allowed to equilibrate under a slight resting tension until a stable baseline is achieved.
- Stimulation: Cumulative concentration-response curves are generated by adding increasing concentrations of the CCK analogue to the organ bath. The contractile response (increase in tension) is recorded after each addition.
- Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by a standard depolarizing agent like potassium chloride (KCI).



Dose-response curves are plotted to determine the EC50 and the maximum effect (Emax). [21]

# **Signaling Pathways**

**CCK (27-33)** exerts its biological effects by binding to and activating two main subtypes of G protein-coupled receptors (GPCRs): the CCK-A receptor and the CCK-B receptor. The activation of these receptors initiates distinct intracellular signaling cascades.

# **CCK-A Receptor Signaling**

The CCK-A receptor is predominantly found in peripheral tissues, including the gallbladder, pancreas, and vagal afferent neurons. It is primarily coupled to Gq/11 proteins.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cholecystokinin portrayal of an unfolding peptide messenger system PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger PMC [pmc.ncbi.nlm.nih.gov]
- 3. 99mTc-Tricarbonyl-K-H-K-H-cholecystokinin 8 Molecular Imaging and Contrast Agent Database (MICAD) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The biology of cholecystokinin and gastrin peptides PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Synthesis and biological activity of CCK heptapeptide analogues. Effects of conformational constraints and standard modifications on receptor subtype selectivity, functional activity in vitro, and appetite suppression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioligand binding methods for membrane preparations and intact cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods: practical guide and tips PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing the Secretory Capacity of Pancreatic Acinar Cells [jove.com]







- 16. Simultaneous measurement of cholecystokinin-stimulated amylase release and cholecystokinin receptor binding in rat pancreatic acini PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A simple and efficient method of measuring in vitro amylase secretion by dispersed pancreatic acini PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel micromethod for pancreatic acinar secretion. Time course of CCK stimulation and its inhibition by L-364,718 PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Control of gallbladder contractions by cholecystokinin through cholecystokinin-A receptors on gallbladder interstitial cells of cajal PMC [pmc.ncbi.nlm.nih.gov]
- 20. Disruption of Gallbladder Smooth Muscle Function is an Early Feature in the Development of Cholesterol Gallstone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Review article: in vitro studies of gall-bladder smooth muscle function. Relevance in cholesterol gallstone disease PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Overview of the Discovery and History of Cholecystokinin (27-33)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1460154#a-comprehensive-overview-of-the-discovery-and-history-of-cck-27-33]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com